1-Cyclohexylethane-1-thiol
Overview
Description
1-Cyclohexylethane-1-thiol is an organic compound with the molecular formula C8H16S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl thiocyanate, followed by hydrolysis. Another method includes the addition of hydrogen sulfide to cyclohexylethene in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Alkyl halides and thiolates are typical reagents.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers and other substituted products
Scientific Research Applications
1-Cyclohexylethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of thiol-based reactions.
Biology: It serves as a model compound for studying thiol interactions in biological systems.
Medicine: Research explores its potential in drug development, particularly in targeting thiol-containing enzymes.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 1-Cyclohexylethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction often occurs through nucleophilic attack on electrophilic centers, leading to the formation of stable adducts. The thiol group can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Cyclohexanethiol: Similar in structure but lacks the ethane group.
Ethanethiol: Contains an ethane group but lacks the cyclohexyl group.
Thioethers: Compounds where the sulfur atom is bonded to two carbon atoms.
Uniqueness: 1-Cyclohexylethane-1-thiol is unique due to its combination of a cyclohexyl group and an ethane thiol group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
1-cyclohexylethanethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYPARNFOKKKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65429-65-4 | |
Record name | 1-cyclohexylethane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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